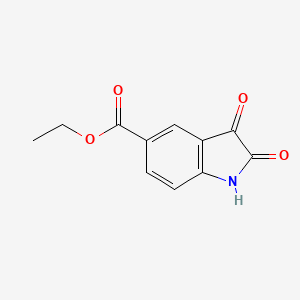
Ethyl 2,3-dioxoindoline-5-carboxylate
概要
説明
Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of ethyl 2,3-dioxoindoline-5-carboxylate typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method includes the reaction of indole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
Ethyl 2,3-dioxoindoline-5-carboxylate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxy derivatives .
科学的研究の応用
Ethyl 2,3-dioxoindoline-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 2,3-dioxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Ethyl 2,3-dioxoindoline-5-carboxylate can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . While these compounds share a common indole backbone, they differ in their functional groups and biological activities . This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
生物活性
Ethyl 2,3-dioxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a unique indoline structure with two carbonyl groups, which contribute to its reactivity and potential biological effects. The molecular formula is with a molecular weight of approximately 233.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₁O₄ |
| Molecular Weight | 233.23 g/mol |
| Functional Groups | Indoline, Carboxylate |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various human cancer cell lines, including colon, prostate, and lung cancers. The mechanism appears to involve the activation of procaspase-3, a crucial component in the apoptotic pathway:
- Case Study : A study demonstrated that certain derivatives significantly enhanced procaspase-3 activation, leading to increased apoptosis in cancer cells. This suggests potential for development as anticancer agents .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A series of synthesized derivatives were tested against various bacterial strains:
- Research Findings : A study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the indoline core could enhance efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For instance, its interaction with protein tyrosine phosphatases has been documented .
- Formation of Stable Complexes : this compound forms stable complexes with target molecules, altering their activity and function, which is essential for its therapeutic potential .
Summary of Biological Activities
Case Studies on Derivatives
| Derivative Name | Biological Activity | Key Findings |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)-dioxoindoline | Anticancer | Enhanced apoptosis via procaspase-3 |
| Ethyl 2-(methyl)-dioxoindoline | Antimicrobial | Effective against Gram-positive bacteria |
| Ethyl 2-(naphthalen-1-yl)-dioxoindoline | Anticancer | Significant cytotoxicity against lung cancer |
特性
IUPAC Name |
ethyl 2,3-dioxo-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOOJCPTYHCVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














